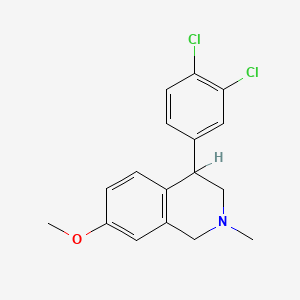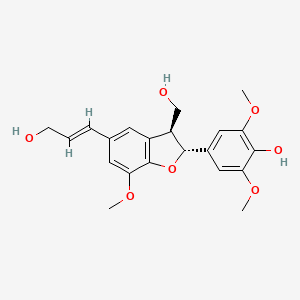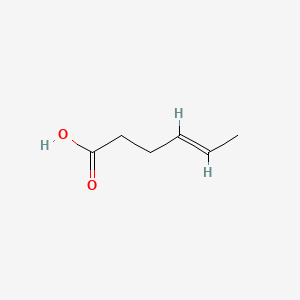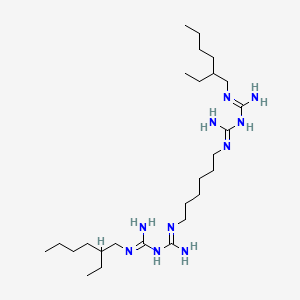
アレキシジン
概要
説明
アレキシジンは、ビスビグアニド類に属する抗菌性化合物です。細菌や真菌を含むさまざまな病原体に対する広域スペクトル活性が知られています。 アレキシジンは、その強力な抗菌特性とバイオフィルムを破壊する能力により、医療および歯科用途で一般的に使用されています .
科学的研究の応用
Alexidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving antimicrobial compounds.
Biology: Employed in studies investigating the mechanisms of antimicrobial action and biofilm disruption.
Medicine: Utilized in the development of antimicrobial treatments for infections, particularly those involving biofilms.
Industry: Applied in the formulation of disinfectants and antiseptics for medical and dental use.
作用機序
アレキシジンは、細菌および真菌の細胞膜に結合することにより、抗菌効果を発揮し、その完全性を破壊し、細胞死につながります。この化合物は、それぞれグラム陰性菌とグラム陽性菌の細胞壁にあるリポ多糖とリポテイコ酸を標的としています。 この結合は、Toll様受容体の活性化を防ぎ、炎症と免疫応答を抑制します .
類似化合物の比較
類似化合物
クロルヘキシジン: 抗菌特性が類似した別のビスビグアニド。
セトリミド: 殺菌特性を持つ第4級アンモニウム化合物。
ヘキサミジン: さまざまな医療用途で使用される抗菌剤.
アレキシジンの独自性
アレキシジンは、クロルヘキシジンなどの類似化合物と比較して、細菌および真菌の細胞膜に対する親和性が高いという点で独特です。 この高い親和性は、バイオフィルムのより効果的な破壊と強化された抗菌活性をもたらします .
生化学分析
Biochemical Properties
Alexidine plays a significant role in biochemical reactions, particularly due to its ability to interact with various biomolecules. It has been shown to bind to lipopolysaccharides and lipoteichoic acids, which are components of bacterial cell walls. This binding prevents cell activation by antibiotics, thereby enhancing the antimicrobial efficacy of treatments . Additionally, Alexidine interacts with proteins such as Bcl-xL and Bak, influencing apoptotic pathways .
Cellular Effects
Alexidine affects various cell types and cellular processes. In osteoclasts, it inhibits formation and bone resorption by disrupting F-actin ring formation and downregulating NFATc1 . In cancer cells, Alexidine promotes apoptosis by activating caspases and altering mitochondrial membrane potential . It also impacts cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, Alexidine exerts its effects through several mechanisms. It binds to bacterial membrane components, leading to cell membrane disruption and cell death . In cancer cells, Alexidine inhibits the interaction between anti-apoptotic and pro-apoptotic proteins, thereby promoting apoptosis . It also inhibits the activation of MAPK pathways, reducing the expression of genes involved in osteoclast differentiation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alexidine change over time. It has been observed that Alexidine remains stable and retains its antimicrobial properties over extended periods . Prolonged exposure can lead to degradation and reduced efficacy. Long-term studies have shown that Alexidine can cause sustained inhibition of osteoclast activity and prolonged apoptotic effects in cancer cells .
Dosage Effects in Animal Models
The effects of Alexidine vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth and osteoclast activity without significant toxicity . At higher doses, Alexidine can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimal effective dose is required to achieve desired outcomes without toxicity.
Metabolic Pathways
Alexidine is involved in several metabolic pathways. It interacts with enzymes such as caspases and kinases, influencing apoptotic and signaling pathways . Alexidine also affects metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Alexidine is transported and distributed through various mechanisms. It binds to transporters and binding proteins, facilitating its movement across cell membranes . Alexidine accumulates in specific cellular compartments, such as mitochondria, where it exerts its apoptotic effects . Its distribution is influenced by factors such as cell type and the presence of specific transporters.
Subcellular Localization
Alexidine localizes to specific subcellular compartments, affecting its activity and function. It is often found in mitochondria, where it disrupts mitochondrial membrane potential and promotes apoptosis . Alexidine also localizes to the cell membrane, where it interacts with bacterial components and disrupts cell integrity . Post-translational modifications and targeting signals play a role in directing Alexidine to these specific compartments.
準備方法
合成経路と反応条件
アレキシジンの合成は、通常、ヘキサメチレンジアミンとシアナミドの反応に続き、グアニジン誘導体を添加することで行われます。 反応条件には、目的のビスビグアニド構造の形成を確実にするために、制御された温度とpHを維持することが含まれます .
工業生産方法
工業的な設定では、アレキシジンの生産は、制御された条件下で、大規模な化学反応を行います。 このプロセスには、医療および歯科用途におけるその有効性と安全性を確保するために、最終製品の精製が含まれます .
化学反応の分析
反応の種類
アレキシジンは、次のものを含むさまざまな化学反応を起こします。
酸化: アレキシジンは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。
還元: アレキシジンを含む還元反応は、還元された誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アレキシジンの酸化は、酸化されたビスビグアニド誘導体の生成につながる可能性がありますが、還元は還元されたビスビグアニド化合物を生成する可能性があります .
科学研究アプリケーション
アレキシジンは、次のものを含む、幅広い科学研究アプリケーションを持っています。
化学: 抗菌性化合物を含むさまざまな化学反応と研究で試薬として使用されます。
生物学: 抗菌作用のメカニズムとバイオフィルムの破壊を調査する研究に使用されます。
医学: 特にバイオフィルムを含む感染症の抗菌治療の開発に使用されます。
類似化合物との比較
Similar Compounds
Chlorhexidine: Another bisbiguanide with similar antimicrobial properties.
Cetrimide: A quaternary ammonium compound with antiseptic properties.
Hexamidine: An antimicrobial agent used in various medical applications.
Uniqueness of Alexidine
Alexidine is unique due to its higher affinity for bacterial and fungal cell membranes compared to similar compounds like chlorhexidine. This higher affinity results in more effective disruption of biofilms and enhanced antimicrobial activity .
特性
IUPAC Name |
1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVNPBBFUSSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1715-30-6 (di-hydrochloride) | |
| Record name | Alexidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048482 | |
| Record name | Alexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as alexidine dihydrochloride, a solid; [MSDSonline] | |
| Record name | Alexidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22573-93-9 | |
| Record name | Alexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22573-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alexidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alexidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN71CAL3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Alexidine Dihydrochloride exert its antimicrobial effect?
A1: Alexidine Dihydrochloride (AXD) is a bis-biguanide antiseptic that targets the cytoplasmic and outer membranes of bacterial cells. [] It interacts with lipid components, particularly acidic phospholipids, causing membrane permeability changes, loss of osmoregulation, and leakage of essential cytoplasmic constituents. [] This ultimately leads to bacterial cell death. []
Q2: Is the antimicrobial mechanism of AXD specific to certain bacteria?
A2: No, AXD demonstrates broad-spectrum antimicrobial activity. Studies show efficacy against various Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Klebsiella species, and Staphylococcus species. [, ] Additionally, AXD effectively inhibits the growth of various fungi, including Fusarium species, Candida species, and Aspergillus fumigatus. [, , , ]
Q3: Does AXD affect Acanthamoeba, a type of protozoa?
A3: Yes, AXD exhibits amoebicidal activity against pathogenic Acanthamoeba strains like A. castellanii, A. polyphaga, and A. rhysodes. [] Notably, higher concentrations of AXD are required to eliminate Acanthamoeba cysts compared to trophozoites. []
Q4: What makes AXD's activity against Acanthamoeba clinically significant?
A4: AXD's effectiveness against Acanthamoeba is particularly relevant in treating Acanthamoeba keratitis, a severe corneal infection. AXD's potency against both trophozoites and cysts, combined with its relatively low toxicity to corneal tissues, positions it as a potential therapeutic option. []
Q5: How does AXD's structure contribute to its interaction with cell membranes?
A5: AXD possesses two cationic active sites and hydrophobic ethylhexyl end groups. [] The cationic sites facilitate electrostatic interactions with negatively charged components of microbial cell membranes, like acidic phospholipids. [, ] The hydrophobic end groups contribute to membrane association through hydrophobic interactions. []
Q6: Beyond its antimicrobial effects, does AXD exhibit anticancer properties?
A6: Yes, AXD has shown promise as an apoptosis-promoting anticancer agent. [] It demonstrates a higher cytotoxic effect on cancer cell lines, including head and neck cancer and pancreatic cancer, compared to untransformed cells. [, ]
Q7: What is the mechanism behind AXD's anticancer activity?
A7: AXD induces apoptosis in cancer cells by targeting the mitochondria. [] It inhibits PTPMT1, a mitochondrial-specific protein tyrosine phosphatase, leading to mitochondrial damage, depolarization of the mitochondrial membrane potential (ΔΨM), and ultimately, caspase activation and apoptosis. [, , ]
Q8: Does AXD interfere with conventional cancer treatments like chemotherapy or radiotherapy?
A8: Studies indicate that AXD does not interfere with the activities of common chemotherapeutic agents like cisplatin and 5-fluorouracil, nor does it hinder the effects of radiation therapy. []
Q9: How does heat affect AXD's antimicrobial efficacy in different containers?
A9: AXD's antimicrobial efficacy is significantly compromised when heated within high-density polyethylene (HDPE) containers, particularly those used for Bausch & Lomb's ReNu with MoistureLoc contact lens solution. [, , , ] This reduction in activity is observed against a broad range of microorganisms, including fungi and bacteria. [] Importantly, this effect is not seen when AXD is heated in glass containers, suggesting a specific interaction between AXD and the HDPE material. [, , , ]
Q10: What is the mechanism behind the loss of AXD's activity in heated HDPE containers?
A10: Research reveals that AXD permeates into the walls of heated HDPE containers, leading to a significant reduction in its concentration within the solution. [, ] This reduced concentration is insufficient to effectively inhibit microbial growth, potentially explaining the link between heated AXD solutions in HDPE containers and the Fusarium keratitis outbreaks. [, ]
Q11: Is the interaction between AXD and HDPE unique to specific HDPE formulations?
A11: While the interaction has been primarily observed with the specific HDPE used in certain Bausch & Lomb contact lens solution containers, the exact reason for this specificity remains unclear. Further research is needed to fully understand the contributing factors. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




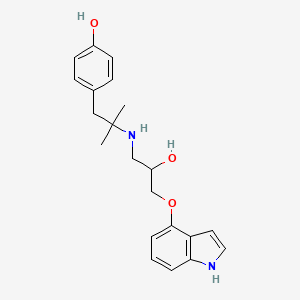
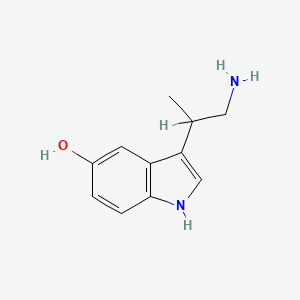
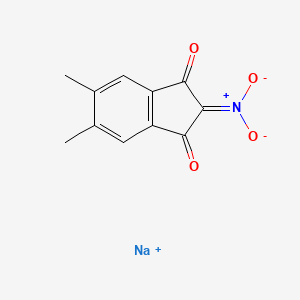
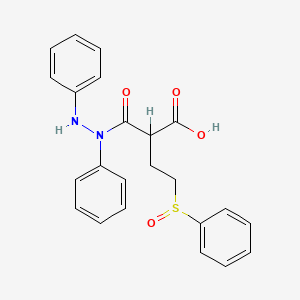

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)
